molecular formula C7H6N2O B13118067 5H-Pyrano[2,3-d]pyrimidine CAS No. 41688-96-4

5H-Pyrano[2,3-d]pyrimidine

Cat. No.: B13118067
CAS No.: 41688-96-4
M. Wt: 134.14 g/mol
InChI Key: OOPJHKGAYPDAPY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H-Pyrano[2,3-d]pyrimidine typically involves multicomponent reactions. One common method is the Knoevenagel-Michael cyclocondensation of barbituric acid or 1,3-dimethylbarbituric acid, malononitrile, and arylaldehyde derivatives. This reaction can be carried out under various conditions, including traditional heating, microwave irradiation, and photochemical methods . For instance, using Na2 eosin Y as a photocatalyst under visible light in an air atmosphere has been shown to be effective .

Industrial Production Methods: Industrial production methods often focus on green chemistry principles. For example, the use of magnetized deionized water as a green solvent under catalyst-free conditions has been developed. This method offers advantages such as eco-friendliness, simplicity, low cost, short reaction times, and high yields .

Chemical Reactions Analysis

Types of Reactions: 5H-Pyrano[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the substituents present on the pyran and pyrimidine rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrano[2,3-d]pyrimidine-2,4-dione derivatives .

Comparison with Similar Compounds

  • 8H-Pyrano[3,2-d]pyrimidine
  • 8H-Pyrano[3,4-d]pyrimidine
  • 5H-Pyrano[4,3-d]pyrimidine

Comparison: 5H-Pyrano[2,3-d]pyrimidine is unique due to its specific ring fusion and the positions of the oxygen and nitrogen atoms. This structural uniqueness contributes to its distinct pharmacological properties and makes it a valuable compound for various applications .

Properties

CAS No.

41688-96-4

Molecular Formula

C7H6N2O

Molecular Weight

134.14 g/mol

IUPAC Name

5H-pyrano[2,3-d]pyrimidine

InChI

InChI=1S/C7H6N2O/c1-2-6-4-8-5-9-7(6)10-3-1/h1,3-5H,2H2

InChI Key

OOPJHKGAYPDAPY-UHFFFAOYSA-N

Canonical SMILES

C1C=COC2=NC=NC=C21

Origin of Product

United States

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